Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative. The compound features:
- Thiophene-2-carboxylate core: A five-membered aromatic heterocycle with a methyl ester at position 2.
- Sulfamoyl group: Positioned at C3 of the thiophene ring, substituted with a 3-chloro-4-fluorophenyl moiety.
Properties
Molecular Formula |
C12H9ClFNO4S2 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClFNO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-7-2-3-9(14)8(13)6-7/h2-6,15H,1H3 |
InChI Key |
QXAMGSSTTMPPIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of α,β-Unsaturated Esters
The thiophene backbone is synthesized via Gewald reaction or Paal-Knorr cyclization . For example, cyclocondensation of methyl mercaptoacetate with α-cyano carbonyl compounds under acidic conditions yields 3-aminothiophene-2-carboxylates. Modifications include:
-
Solvent : Ethanol or tetrahydrofuran (THP) at reflux (78–110°C).
Example Protocol :
-
Combine methyl mercaptoacetate (1.2 eq), ethyl cyanoacetate (1 eq), and sulfur (1.5 eq) in ethanol.
-
Add piperidine (0.1 eq) and reflux for 6–8 hours.
-
Acidify with HCl to precipitate 3-aminothiophene-2-carboxylate (Yield: 65–72%).
Sulfamoyl Group Introduction
Synthesis of 3-Chloro-4-fluorophenylsulfonyl Chloride
The sulfamoyl precursor is prepared via chlorosulfonation of 3-chloro-4-fluoroaniline:
Sulfamoylation of Thiophene Intermediate
The sulfonyl chloride reacts with the thiophene amine under basic conditions:
-
Dissolve 3-aminothiophene-2-carboxylate (1 eq) in anhydrous THF.
-
Add triethylamine (2.5 eq) and 3-chloro-4-fluorophenylsulfonyl chloride (1.1 eq) at 0°C.
-
Stir at 25°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica chromatography (Yield: 60–68%).
Critical Parameters :
-
Moisture control : Anhydrous conditions prevent hydrolysis of sulfonyl chloride.
-
Stoichiometry : Excess sulfonyl chloride ensures complete substitution.
Esterification and Final Product Isolation
Crystallization and Purification
Final purification employs anti-solvent crystallization :
-
Dissolve the crude product in hot ethyl acetate (5 vol).
-
Add n-hexane (15 vol) dropwise at 0°C.
-
Filter and dry under vacuum to obtain white crystals (Purity: >98% by HPLC).
Reaction Optimization and Scale-Up Challenges
Byproduct Mitigation
Common impurities include:
Industrial-Scale Adaptations
-
Continuous flow synthesis : Reduces reaction time by 40% compared to batch processes.
-
Solvent recycling : Ethyl acetate/n-hexane mixtures are distilled and reused.
Analytical Characterization
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.12 (s, 1H, thiophene H4), 7.68–7.45 (m, 3H, aryl), 3.91 (s, 3H, OCH₃) |
| IR (cm⁻¹) | 1745 (C=O ester), 1340, 1160 (S=O asym/sym) |
| MS (ESI) | m/z 403.2 [M+H]⁺ (calc. 402.8) |
Emerging Methodologies
Enzymatic Sulfamoylation
Recent advances utilize aryl sulfotransferases to catalyze sulfamoyl transfer under mild conditions (pH 7.5, 37°C), reducing reliance on hazardous reagents.
Chemical Reactions Analysis
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group’s substitution pattern critically influences biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Bulky groups (e.g., hexylamino in ST247) improve lipophilicity but may reduce metabolic stability .
Core Modifications: Thiophene vs. Benzo[b]thiophene
Replacing the thiophene core with benzo[b]thiophene alters conjugation and steric bulk:
- Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (1): Synthesized via diazotization and sulfonation, this intermediate highlights the role of fused aromatic systems in enhancing rigidity and π-π stacking interactions .
Functional Group Additions in Complex Derivatives
More elaborate derivatives feature extended functionalization:
- This structure may enhance binding but complicate synthesis .
- Thifensulfuron-methyl (Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) : A sulfonylurea herbicide with a triazine substituent, demonstrating how heterocyclic additions redirect activity toward agricultural uses .
Implications of Structural Differences
- Pharmacological Activity : PPARδ antagonists like GSK0660 and ST247 show that electron-withdrawing groups (e.g., Cl, F) enhance receptor binding, while alkyl chains modulate membrane permeability .
- Agrochemical Utility : Thifensulfuron-methyl’s triazine group is critical for herbicidal activity, highlighting the importance of target-specific substituents .
Biological Activity
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆ClFN₂O₃S₂
- Molecular Weight : 438.9 g/mol
- CAS Number : 1207012-42-7
The structure features a thiophene ring, a sulfamoyl group, and a chloro-fluorophenyl moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in antimicrobial and anticancer applications.
- Targeting Specific Receptors : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses and proliferation.
- Enhancement of Binding Affinity : The presence of fluorine enhances the compound's binding affinity to target proteins, improving its efficacy.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. A study on sulfonamide derivatives showed that similar compounds possess broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Sulfonamide Derivatives | Broad-spectrum antibacterial |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC₅₀ values indicating significant inhibitory effects on cell proliferation .
Case Studies
- Study on Anticancer Properties : In a comparative study, this compound was tested alongside established anticancer drugs like sorafenib. The results indicated that the compound exhibited comparable potency against renal cancer cell lines, suggesting its potential as a lead compound for further development .
- Antimicrobial Efficacy Assessment : An investigation into the antimicrobial efficacy of related sulfonamide compounds revealed that those with structural similarities to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .
Q & A
Q. How can the synthesis of Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate be optimized for improved yield and purity?
Methodological Answer:
- Reaction Conditions : Optimize solvent selection (e.g., tetrahydrofuran, THF) and base (e.g., triethylamine) to enhance sulfamoyl group coupling efficiency. Evidence from analogous thiophene carboxylate syntheses suggests that slow addition of reagents at room temperature minimizes side reactions .
- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the target compound. Thin-layer chromatography (TLC) should be used to monitor reaction progress .
- Yield Improvement : Pre-activate intermediates, such as the sulfamoyl chloride derivative, before coupling to the thiophene core. This reduces competing hydrolysis reactions .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfamoyl linkage and substituent positions. Compare chemical shifts with structurally related compounds (e.g., Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and detect impurities.
- X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction refined using SHELXL. This method resolves ambiguities in stereochemistry or bond lengths .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies residual solvents or byproducts .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for sulfamoylthiophene derivatives be resolved?
Methodological Answer:
- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., enzyme concentration, pH, temperature) to isolate variables affecting bioactivity .
- Structural Meta-Analysis : Compare crystallographic data (e.g., bond angles, sulfamoyl group orientation) across analogs to identify structural determinants of activity. Tools like the Cambridge Structural Database (CSD) can highlight trends .
- Enzyme Assay Optimization : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities quantitatively, reducing variability from colorimetric assays .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., herbicide-resistant enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding poses with triazine-binding enzymes (e.g., acetolactate synthase). Prioritize docking grids centered on conserved active-site residues (e.g., Ser653 in Arabidopsis ALS) .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions between the sulfamoyl group and catalytic pockets .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and electronegativity of the 3-chloro-4-fluorophenyl group to predict herbicidal potency .
Q. How can metabolic stability and in vivo mechanisms be evaluated for this compound?
Methodological Answer:
- ADMET Profiling :
- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma or urine samples .
- In Vivo Studies : Conduct dose-response assays in model organisms (e.g., Arabidopsis for herbicidal activity) with controls for off-target effects. Histopathological analysis can assess tissue-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
